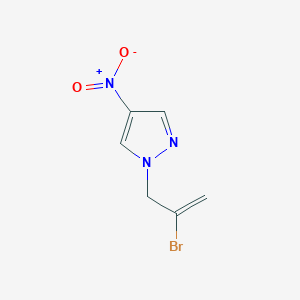
n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(pyridin-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This could include using automated synthesis equipment and scaling up the reaction in a controlled environment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan or pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (3CLpro). The compound binds to the enzyme’s active site, preventing the protease from processing viral polyproteins, which is essential for viral replication .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides: These compounds share structural similarities with N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide and have been studied for their antiviral properties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and share a pyridine moiety with this compound.
Uniqueness
This compound is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a noncovalent inhibitor of SARS-CoV 3CLpro sets it apart from other similar compounds that may act through different mechanisms .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c15-12(11-4-2-8-16-11)14-7-5-10-3-1-6-13-9-10/h1-4,6,8-9H,5,7H2,(H,14,15) |
InChI Key |
SDIMYKHPLNNQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


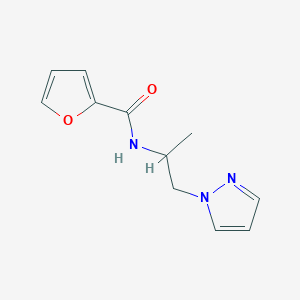
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
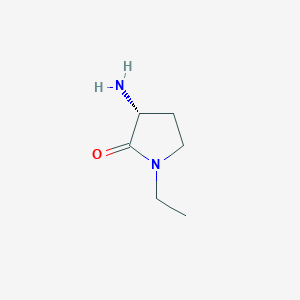
![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)
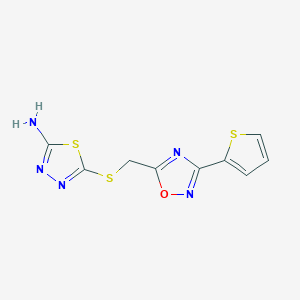
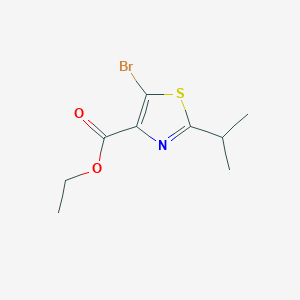
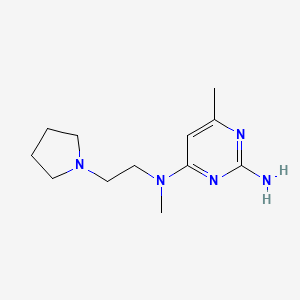
![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)

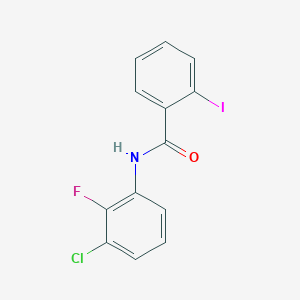
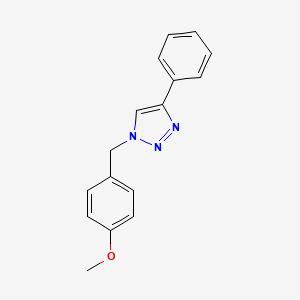
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)
